An In-depth Technical Guide to Bromo-PEG5-acid: Chemical Properties and Structure
An In-depth Technical Guide to Bromo-PEG5-acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bromo-PEG5-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Structure
Bromo-PEG5-acid is a polyethylene glycol (PEG) derivative featuring a terminal bromide group and a carboxylic acid moiety, separated by a five-unit PEG spacer.[1] This structure imparts dual reactivity and favorable physicochemical properties. The hydrophilic PEG backbone enhances solubility in aqueous media, a critical attribute for biological applications.[1][2]
The terminal bromide is an excellent leaving group, readily undergoing nucleophilic substitution reactions with thiols (e.g., from cysteine residues in proteins) and amines.[1][3] The carboxylic acid can be activated to form stable amide bonds with primary amines (e.g., lysine residues).[1][4] This dual functionality allows for the precise and controlled conjugation of different molecular entities.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C13H25BrO7 | [4] |
| Molecular Weight | 373.2 g/mol | [4] |
| CAS Number | 1817735-27-5 | [4] |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Purity | ≥95% - 98% | [4] |
| Solubility | Soluble in water, DMSO, DMF, and other organic solvents | [5] |
| Storage Conditions | -20°C, desiccated | [4] |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and application of Bromo-PEG5-acid are provided below. These protocols are based on established chemical principles and may require optimization for specific applications.
Synthesis of Bromo-PEG5-acid
A plausible synthetic route to Bromo-PEG5-acid involves the protection of the carboxylic acid of a PEG di-acid, followed by bromination of the terminal hydroxyl group, and subsequent deprotection. A more direct approach, starting from a commercially available precursor like Bromo-PEG5-alcohol, is outlined below.
Materials:
-
Bromo-PEG5-alcohol
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Oxidation: Dissolve Bromo-PEG5-alcohol in acetone and cool the solution in an ice bath. Add Jones reagent dropwise with stirring until a persistent orange color is observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Dilute the mixture with water and extract with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Bromo-PEG5-acid.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to yield the pure Bromo-PEG5-acid.
Characterization of Bromo-PEG5-acid
Confirmation of the structure and purity of the synthesized Bromo-PEG5-acid is crucial and can be achieved through standard analytical techniques.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the ethylene glycol protons, the methylene protons adjacent to the bromine, and the methylene protons adjacent to the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI-MS) is expected to show adducts such as [M+Na]⁺.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will display a broad O-H stretching band for the carboxylic acid, strong C-O stretching from the ether linkages, and a C-Br stretching band.[6]
Bioconjugation to a Thiol-Containing Protein
This protocol describes the covalent attachment of Bromo-PEG5-acid to a protein via a cysteine residue.
Materials:
-
Thiol-containing protein
-
Bromo-PEG5-acid
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5
-
Reducing agent (e.g., TCEP-HCl)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of TCEP-HCl for 1 hour at room temperature. Remove the excess reducing agent using a desalting column.[7]
-
Linker Preparation: Dissolve Bromo-PEG5-acid in the reaction buffer to a desired stock concentration.
-
Conjugation Reaction: Add a 10-50 fold molar excess of the Bromo-PEG5-acid solution to the protein solution.[7] Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing.[7]
-
Quenching: Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of 50-100 mM.[7]
-
Purification: Purify the PEGylated protein from unreacted linker and quenching reagent using size-exclusion chromatography.
Activation of the Carboxylic Acid and Conjugation to an Amine
This protocol details the activation of the carboxylic acid moiety using EDC/NHS chemistry for subsequent reaction with a primary amine.
Materials:
-
Bromo-PEG5-acid
-
Amine-containing molecule
-
Activation Buffer: MES buffer, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution: Hydroxylamine or Tris buffer
Procedure:
-
Activation of Bromo-PEG5-acid: Dissolve Bromo-PEG5-acid in the Activation Buffer. Add a molar excess of EDC and NHS. Allow the activation to proceed for 15-30 minutes at room temperature.[8]
-
Conjugation: Immediately add the activated Bromo-PEG5-acid solution to the amine-containing molecule dissolved in the Coupling Buffer. React for 2-4 hours at room temperature or overnight at 4°C.[2]
-
Quenching: Add the Quenching Solution to hydrolyze any unreacted NHS esters.[8]
-
Purification: Purify the conjugate using an appropriate chromatographic technique.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and characterization of Bromo-PEG5-acid.
Caption: Convergent synthetic workflow for a PROTAC using Bromo-PEG5-acid.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. Bromo-PEG5-acid, 1817735-27-5 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
